6-Bromo-3-[(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}phenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a bromo group, a trifluoromethyl group, a piperidine ring, a carbonyl group, and a tetrahydroquinazolinone ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups . For example, the bromo group could potentially undergo substitution reactions, the carbonyl group could participate in addition reactions, and the tetrahydroquinazolinone ring could be involved in ring-opening or ring-closing reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups . For example, the presence of a bromo group could increase its molecular weight and potentially its boiling point, while the presence of a trifluoromethyl group could increase its lipophilicity .Scientific Research Applications
Synthesis and Reactivity
- The compound has been involved in studies exploring the reactivity of related quinazoline and triazine derivatives. For example, it was found that 4-amino-2-[2-(piperidin-1-ylazo)phenyl]quinazoline and similar compounds demonstrate unique reactivity, including decomposition in various conditions and susceptibility to hydrolysis (Gescher, Stevens, & Turnbull, 1977).
Potential Pharmacological Activities
- Related 6-bromoquinazolinone derivatives have shown a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-bacterial properties. This suggests potential areas for further exploration with the compound (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Antimicrobial and Anti-Inflammatory Activities
- Compounds structurally related to 6-Bromo-3-[(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}phenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one have been synthesized and shown to exhibit antimicrobial and anti-inflammatory activities. These findings indicate potential for similar activities in the compound under investigation (Al-Abdullah et al., 2014).
Synthesis and Characterization
- The compound is likely synthesized through complex organic synthesis pathways, similar to those used for other quinazoline derivatives, involving reactions with amines and various reagents. The properties and reactivity of such compounds can be extensively characterized using spectroscopic techniques (Nowak et al., 2015).
Potential Antiviral and Cytotoxic Activities
- Some structurally similar quinazolinone derivatives have shown antiviral activity against viruses like HSV and vaccinia, as well as cytotoxic activities. This suggests a potential for the investigated compound to exhibit similar properties, warranting further research in this direction (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-bromo-3-[[4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29BrF3N3O3S/c29-21-8-9-23-22(15-21)25(37)35(26(39)33-23)16-17-4-6-18(7-5-17)24(36)34-12-10-27(38,11-13-34)19-2-1-3-20(14-19)28(30,31)32/h1-7,14,21-23,38H,8-13,15-16H2,(H,33,39) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEOOLKCUDHLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCC(CC4)(C5=CC(=CC=C5)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29BrF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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